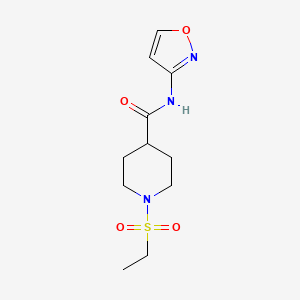![molecular formula C15H16N8O B5556630 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls within the category of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds known for a wide range of biological activities. The synthesis and study of these compounds are of interest due to their potential in pharmaceutical development and material science.
Synthesis Analysis
The synthesis of pyrazolo and pyrimidinyl derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves reduction and subsequent condensation of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates (Ochi & Miyasaka, 1983).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of pyrazolo and pyrimidinyl rings. Advanced techniques such as IR, MS, 1H-NMR, and 13C-NMR are used to elucidate their structure, as demonstrated in the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation, nitrosation, and reactions with nucleophilic reagents, leading to the formation of complex heterocyclic structures. The reaction pathways and products depend significantly on the reactants and conditions employed (El-Abadelah et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be determined through experimental studies. These properties are crucial for understanding the compound's behavior in various conditions and potential applications in material science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other compounds, are key to their application in drug development and other fields. Studies often explore the antimicrobial, antifungal, and anticancer activities of these compounds, highlighting their potential as therapeutic agents (Khobragade et al., 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, which share a structural motif with the target compound, demonstrates the diversity of pyrazole derivatives that can be synthesized for potential applications in medicinal chemistry and drug design H. Ochi & T. Miyasaka, 1983.
Antiviral Properties
- Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and found to possess significant anti-avian influenza virus activity, highlighting the therapeutic potential of such compounds against infectious diseases A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020.
Anticancer Activities
- Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, underscoring the applicability of these compounds in cancer therapy and inflammation management A. Rahmouni et al., 2016.
Antimicrobial Activities
- The synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety, including pyrazinecarboxamide derivatives, have shown promising antibacterial activity, indicating their potential use as antibacterial agents M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of pyrazole derivatives are promising. They are being extensively studied for their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Propriétés
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-11-2-7-23(22-11)14-8-13(20-10-21-14)18-5-6-19-15(24)12-9-16-3-4-17-12/h2-4,7-10H,5-6H2,1H3,(H,19,24)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBUHSWASWENCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)
![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)


